molecular formula C18H15NO2S B12284660 Ethyl 4,5-diphenylthiazole-2-carboxylate

Ethyl 4,5-diphenylthiazole-2-carboxylate

Cat. No.: B12284660
M. Wt: 309.4 g/mol
InChI Key: HYWDWIAJMFALKT-UHFFFAOYSA-N
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Description

Ethyl 4,5-diphenylthiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring substituted with phenyl groups at positions 4 and 5, and an ethyl ester group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-diphenylthiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, the reaction of 2-bromoacetophenone with thiobenzamide in the presence of a base such as sodium ethoxide can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-diphenylthiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4,5-diphenylthiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,5-diphenylthiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-diphenylthiazole-5-carboxylate
  • Ethyl 2-(4-methoxyphenyl)-4-phenylthiazole-5-carboxylate
  • Ethyl 4-(4-bromophenyl)-2-phenylthiazole-5-carboxylate

Uniqueness

Ethyl 4,5-diphenylthiazole-2-carboxylate is unique due to its specific substitution pattern on the thiazole ring. The presence of phenyl groups at positions 4 and 5, along with the ethyl ester at position 2, imparts distinct chemical and biological properties. This unique structure can influence its reactivity, binding affinity to biological targets, and overall bioactivity .

Properties

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 4,5-diphenyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C18H15NO2S/c1-2-21-18(20)17-19-15(13-9-5-3-6-10-13)16(22-17)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

HYWDWIAJMFALKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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